REACTION_CXSMILES
|
[ClH:1].C([C:4]1[CH:13]=[C:12](OCC2C=CC(C3C=CC=CC=3C3N=NN(C(C4C=CC=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)N=3)=CC=2)[C:11]2[C:6](=[CH:7][CH:8]=[C:9](OCC(OCC)=O)[N:10]=2)[N:5]=1)C>C(O)C>[ClH:1].[N:5]1[C:6]2[C:11](=[N:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-ethyl-6-(ethoxycarbonylmethoxy)-4-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC2=CC=C(N=C2C(=C1)OCC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)OCC(=O)OCC
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CC=CC2=NC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.139 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |